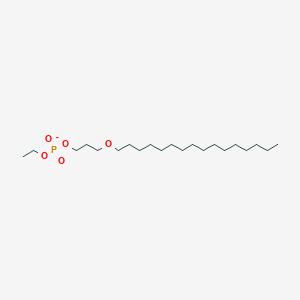
Ethyl 3-(hexadecyloxy)propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(hexadecyloxy)propyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by its long alkyl chain, which imparts unique physicochemical properties. It is used in various scientific and industrial applications due to its amphiphilic nature, making it suitable for use in surfactants, emulsifiers, and other specialized chemical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hexadecyloxy)propyl phosphate typically involves the reaction of hexadecanol with ethyl 3-bromopropyl phosphate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Preparation of Ethyl 3-bromopropyl Phosphate: Ethyl 3-bromopropyl phosphate is synthesized by reacting ethyl 3-hydroxypropyl phosphate with phosphorus tribromide (PBr3) in the presence of a base such as pyridine.
Reaction with Hexadecanol: The ethyl 3-bromopropyl phosphate is then reacted with hexadecanol in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(hexadecyloxy)propyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid.
Oxidation: The alkyl chain can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form carboxylic acids.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Hydrolysis: Hexadecanol and phosphoric acid.
Oxidation: Hexadecanoic acid.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(hexadecyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of specialty chemicals, including lubricants, coatings, and personal care products.
Mecanismo De Acción
The mechanism of action of ethyl 3-(hexadecyloxy)propyl phosphate is primarily based on its ability to interact with lipid membranes. The long alkyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of hydrophobic drugs. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, further influencing its behavior in biological systems.
Comparación Con Compuestos Similares
Ethyl 3-(hexadecyloxy)propyl phosphate can be compared with other similar compounds, such as:
Hexadecylphosphocholine: Similar in structure but with a choline head group instead of an ethyl group. It is used as an antineoplastic agent.
Hexadecylphosphate: Lacks the propyl spacer and ethyl group, making it less amphiphilic.
Ethyl 3-(octadecyloxy)propyl phosphate: Similar structure but with an octadecyl chain, resulting in different physicochemical properties.
This compound is unique due to its specific combination of a long alkyl chain and a phosphate ester, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
Propiedades
Número CAS |
110280-45-0 |
|---|---|
Fórmula molecular |
C21H44O5P- |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
ethyl 3-hexadecoxypropyl phosphate |
InChI |
InChI=1S/C21H45O5P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21-26-27(22,23)25-4-2/h3-21H2,1-2H3,(H,22,23)/p-1 |
Clave InChI |
QIDIIMZIUKWKAQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCCOP(=O)([O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


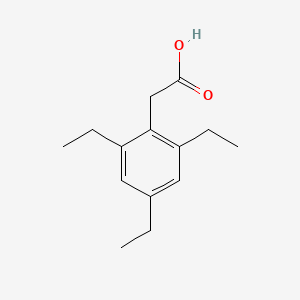
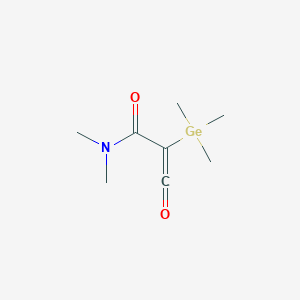


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
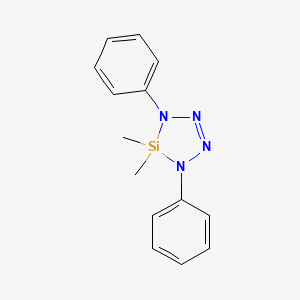

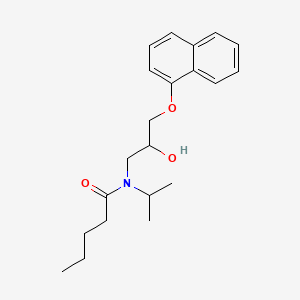

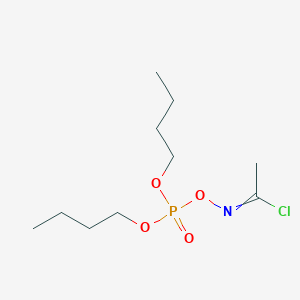


silane](/img/structure/B14334936.png)
